molecular formula C11H9BrFN3OS B14899492 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No.: B14899492
M. Wt: 330.18 g/mol
InChI Key: RRFVFHOLFDOJLK-UHFFFAOYSA-N
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Description

4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom, an ethyl-substituted thiadiazole ring, and a fluorine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with appropriate reagents under controlled conditions.

    Bromination and Fluorination: The benzamide core is then brominated and fluorinated using bromine and fluorine sources, respectively.

    Coupling Reaction: Finally, the thiadiazole ring is coupled with the brominated and fluorinated benzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
  • 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
  • 4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Uniqueness

4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is unique due to the specific combination of bromine, fluorine, and ethyl-substituted thiadiazole in its structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9BrFN3OS

Molecular Weight

330.18 g/mol

IUPAC Name

4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C11H9BrFN3OS/c1-2-9-15-16-11(18-9)14-10(17)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H,14,16,17)

InChI Key

RRFVFHOLFDOJLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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